molecular formula C20H22N2O4 B2787807 5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031945-40-0

5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2787807
CAS No.: 1031945-40-0
M. Wt: 354.406
InChI Key: YFIIQELATHRYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The structure includes a 4-methyl substituent and a (3,4-dimethoxyphenyl)acetyl group at position 3. The dimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-10-19(23)21-15-6-4-5-7-16(15)22(13)20(24)12-14-8-9-17(25-2)18(11-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIQELATHRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3,4-Dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound that belongs to the benzodiazepine class. This compound exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse sources.

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_2O_4, and it has a molecular weight of approximately 342.39 g/mol. The structure includes a benzodiazepine core with a dimethoxyphenylacetyl substituent, which contributes to its pharmacological properties.

1. Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. Research indicates that compounds similar to 5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can effectively reduce the frequency and severity of seizures in various models. For instance, studies have shown that certain benzodiazepines can terminate status epilepticus and treat specific seizure types such as myoclonic and absence seizures .

2. Anxiolytic Effects

The anxiolytic effects of benzodiazepines are attributed to their action on the GABA_A receptor. This compound may enhance GABAergic transmission, leading to reduced anxiety levels. Clinical studies have demonstrated that benzodiazepines can be effective in managing anxiety disorders due to their rapid onset of action .

3. Sedative Properties

Similar to other benzodiazepines, this compound may exhibit sedative effects. The sedative properties are particularly beneficial for patients suffering from insomnia or other sleep disorders. The safety profile of benzodiazepines is generally favorable compared to older sedative-hypnotics like barbiturates .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. The absorption, distribution, metabolism, and excretion (ADME) characteristics influence its efficacy and safety profile.

Parameter Details
Absorption Rapidly absorbed after oral administration
Distribution Widely distributed in body tissues
Metabolism Primarily hepatic metabolism via cytochrome P450 enzymes
Excretion Excreted mainly through urine as metabolites

Case Studies

Several studies have investigated the biological activity of related benzodiazepines:

  • Study on Anticonvulsant Efficacy : A study assessed the anticonvulsant effects of a similar compound in animal models and found significant reductions in seizure duration and frequency compared to control groups .
  • Anxiolytic Activity Assessment : In a clinical trial involving patients with generalized anxiety disorder (GAD), subjects treated with a benzodiazepine derivative showed marked improvement in anxiety scores compared to placebo .
  • Sedation in Insomnia Patients : A double-blind study evaluated the sedative effects of a closely related benzodiazepine in patients with chronic insomnia, demonstrating improved sleep quality without significant adverse effects .

Comparison with Similar Compounds

Table 2: Predicted ADME Properties (Based on Analog Data)

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Violations
Target Compound ~383.4 ~2.8 1 5 0
5-Benzoyl-4-methyl analog ~308.3 ~3.1 1 3 0
5-(Chloroacetyl)-4-methyl analog ~296.7 ~2.5 1 3 0
1-Ethyl-5-methyl analog (hydrochloride) ~254.7 ~1.9 1 2 0
  • All analogs comply with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

Stereochemical and Crystallographic Insights

  • The (4R)-configured analog, (4R)-6-(1-tert-butyl-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, demonstrates the importance of chirality in binding interactions. Its tert-butyl-pyrazole substituent enables selective inhibition of kinases, highlighting the role of stereochemistry in target specificity .
  • X-ray studies of 3-hydroxy-7,8-dimethyl-1,5-benzodiazepin-2-ones reveal planar diazepine rings, with substituents influencing packing efficiency and crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.